![molecular formula C15H8ClN3OS3 B3012096 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-02-5](/img/structure/B3012096.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
The compound “N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thiazole ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multi-step synthetic approach was used to synthesize seven new thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea produced 4-(4-chlorothiophen-2-yl)thiazol-2-amine in 5 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (5-Chlorothiophen-2-yl)methanamine hydrochloride has a molecular weight of 184.09 . It should be stored in a dark place, under inert atmosphere, and at a temperature below -20°C .Scientific Research Applications
- Research Findings :
- Research Findings :
Anti-Inflammatory Activity
Antibacterial Activity
Antimicrobial and Anticancer Drug Resistance
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) and the 5-lipoxygenase (5-LOX) enzyme . These enzymes play a crucial role in the inflammatory response. Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . It also exhibits inhibitory activity against COX-1 and 5-LOX .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting COX-1, COX-2, and 5-LOX, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a reduction of inflammation and pain.
Result of Action
The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound leads to a decrease in the production of prostaglandins and leukotrienes . This results in a reduction of inflammation and pain, making this compound a potential candidate for the treatment of conditions associated with inflammation and pain .
Future Directions
The future directions for the study of similar compounds could involve further exploration of their pharmacological activities. Efforts have been made to study the pharmacological activities of newly synthesized derivatives . These compounds have shown promising antimicrobial and anticancer activities, suggesting potential for further development .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDYXAQMIQZZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
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